![molecular formula C23H15F3N4O3S B2759010 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226453-11-7](/img/no-structure.png)

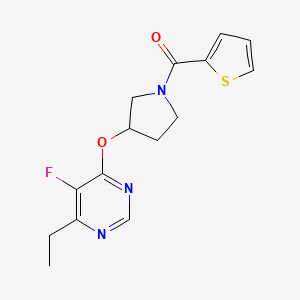

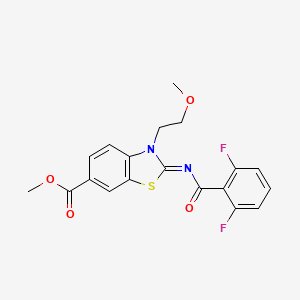

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

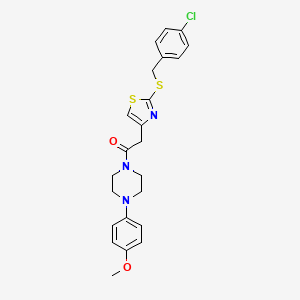

The compound is a complex organic molecule with several functional groups, including a trifluoromethyl group, an oxadiazole ring, and a thienopyrimidinone ring. These groups are common in medicinal chemistry and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (oxadiazole and thienopyrimidinone), which likely contribute to its stability and possibly its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s electronic properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, potentially making them more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen

- Schreiner’s Thiourea : The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in organocatalysis. Specifically, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (abbreviated as Schreiner’s thiourea) has been widely used as an H-bond organocatalyst in promoting organic transformations. It activates substrates and stabilizes developing negative charges (e.g., oxyanions) during transition states through explicit double hydrogen bonding. Researchers continue to explore its applications in various reactions .

- Physicochemical Effects of CF3 Substitutions : Researchers have investigated the impact of trifluoromethyl (CF3) substitutions on protein stability and dynamics. By comparing CF3-substituted residues with their methyl (CH3)-substituted analogues, they aim to predict perturbations caused by fluorine labels. Understanding these effects is crucial for drug design and biochemistry studies .

Organocatalysis

Fluorine Labeling Studies

Zukünftige Richtungen

The study and application of such complex organic molecules are a vibrant area of research in fields like medicinal chemistry, materials science, and synthetic chemistry. Future work could involve exploring the compound’s biological activity, optimizing its synthesis, or tuning its properties for specific applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl) and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-methylthiophene-3,5-dicarbonitrile", "Ethyl cyanoacetate", "Benzene-1,3-dicarboxylic acid", "4-Trifluoromethylbenzoyl chloride", "Hydrazine hydrate", "m-Toluidine", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene-3,5-dicarbonitrile", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core by reacting 2-amino-4-methylthiophene-3,5-dicarbonitrile with ethyl cyanoacetate and benzene-1,3-dicarboxylic acid in the presence of triethylamine and N,N-dimethylformamide", "Step 3: Synthesis of 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with m-toluidine in the presence of acetic acid and sodium acetate", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-trifluoromethylbenzoyl chloride and hydrazine hydrate in the presence of sodium hydroxide and ethanol" ] } | |

CAS-Nummer |

1226453-11-7 |

Produktname |

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C23H15F3N4O3S |

Molekulargewicht |

484.45 |

IUPAC-Name |

3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3 |

InChI-Schlüssel |

HKFQUUIANLEUMR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2758932.png)

![Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2758936.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)

![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)